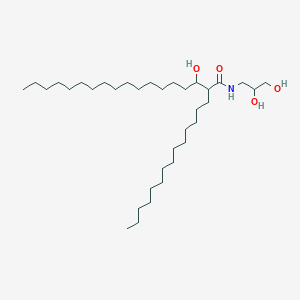
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydroxypropyl group and a long-chain hydroxy fatty acid amide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide typically involves the reaction of a long-chain fatty acid with a dihydroxypropylamine. One common method includes the use of a chiral epoxide, which undergoes ring-opening with a nitrogen heterocyclic carbene (NHC) to form the desired amide with high enantioselectivity . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the ring-opening process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and signaling pathways.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide involves its interaction with specific molecular targets and pathways. The compound can modulate lipid signaling pathways and influence cellular processes such as apoptosis and proliferation. Its hydroxyl groups allow it to form hydrogen bonds with various biomolecules, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in similar synthetic applications.
N-(2,3-dihydroxypropyl)arylamides: These compounds share a similar dihydroxypropyl group and are used in enantioselective synthesis.
N-(2,3-dihydroxypropyl)-valine: Used as a biomarker for dietary exposure to glycidyl esters.
Uniqueness
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide is unique due to its long-chain fatty acid amide structure, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics.
Eigenschaften
CAS-Nummer |
195054-34-3 |
|---|---|
Molekularformel |
C35H71NO4 |
Molekulargewicht |
569.9 g/mol |
IUPAC-Name |
N-(2,3-dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide |
InChI |
InChI=1S/C35H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)33(35(40)36-30-32(38)31-37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-34,37-39H,3-31H2,1-2H3,(H,36,40) |
InChI-Schlüssel |
FEJODRJOFFPPSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)NCC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


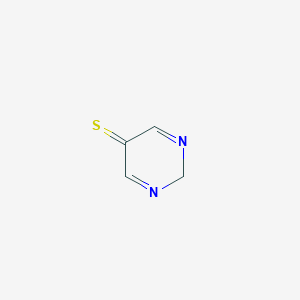
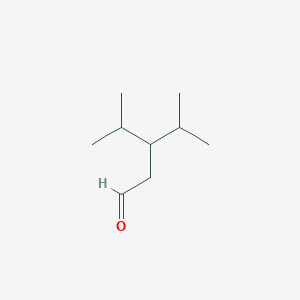

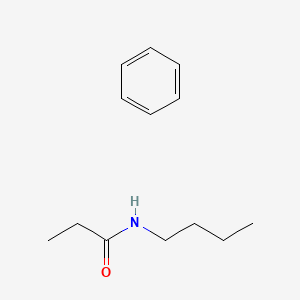
![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
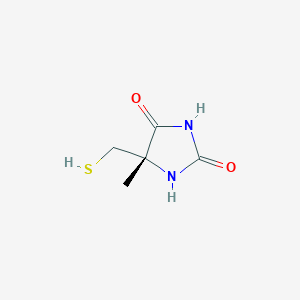
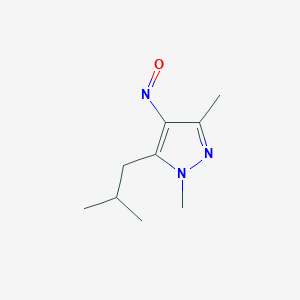
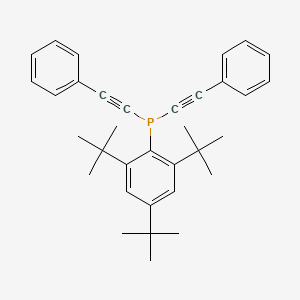
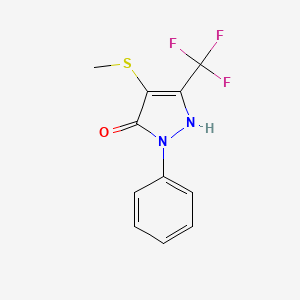
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)

![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
